5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol
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Overview
Description
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is a chemical compound with the molecular formula C10H12ClNOSi and a molecular weight of 225.75 g/mol . It is characterized by the presence of a chloro group, a trimethylsilyl group, and a pyridin-2-ol moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol typically involves the reaction of 5-chloro-2-hydroxypyridine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-amine
- 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridin-3-amine
- 2-[2-(Trimethylsilyl)ethynyl]pyridin-3-amine
Uniqueness
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is unique due to the presence of both a chloro group and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
5-chloro-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETNXEIOINXRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CNC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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